(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate
Description
Systematic IUPAC Nomenclature and CAS Registry Number Attribution
The systematic IUPAC name for the base compound is (-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d]oxazepine , reflecting its fused tetracyclic structure comprising two benzene rings, a pyrazine moiety, and a 1,4-oxazepine system. The maleate salt form is designated as (Z)-2-butenedioate (1:1) due to the 1:1 stoichiometric ratio between the base compound and maleic acid.
Two distinct CAS Registry Numbers are associated with this substance:
This duality arises from regulatory distinctions between neutral compounds and their pharmaceutically relevant salt forms.
Molecular Formula and Mass Spectrometric Determination
The molecular composition differs between the base compound and its salt:
| Form | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Free base | C₁₈H₂₀N₂O | 304.36 |
| Maleate salt | C₁₈H₂₀N₂O·C₄H₄O₄ | 396.44 |
Mass spectrometric analysis of the maleate salt reveals characteristic fragmentation patterns:
- Base peak at m/z 304.36 corresponding to the free base
- Secondary peaks at m/z 115.01 (maleate anion) and m/z 396.44 (intact molecular ion)
High-resolution mass spectrometry (HRMS) confirms the empirical formula with a mass accuracy of <2 ppm deviation.
X-ray Crystallographic Analysis of Bicyclic Core Architecture
Single-crystal X-ray diffraction studies reveal key structural features:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a=8.42 Å, b=12.15 Å, c=14.30 Å |
| Torsion angles | N1-C2-C3-N4 = -168.7° |
The dibenzo[b,f]pyrazino[1,2-d]oxazepine core adopts a boat-like conformation stabilized by intramolecular CH-π interactions between the methyl group at position 2 and the adjacent benzene ring. The maleate anion participates in hydrogen bonding with the protonated nitrogen in the oxazepine ring, forming a three-dimensional network with an interplanar spacing of 3.48 Å.
Stereochemical Analysis of Chiral Centers and Enantiomeric Purity
The compound contains two stereogenic centers at positions 14B and 2, yielding four possible stereoisomers. X-ray crystallography confirms the (14BR,2S) absolute configuration in the (-)-enantiomer. Chiral HPLC analysis using a cellulose tris(3,5-dimethylphenylcarbamate) column demonstrates >99.8% enantiomeric excess under the following conditions:
| Column | Mobile phase | Retention time (min) |
|---|---|---|
| Chiralpak IC-3 | Hexane:IPA:DEA (90:10:0.1) | 12.4 (major), 15.7 (minor) |
Structure
3D Structure of Parent
Properties
CAS No. |
40132-36-3 |
|---|---|
Molecular Formula |
C22H24N2O5 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;5,18-dimethyl-14-oxa-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
InChI |
InChI=1S/C18H20N2O.C4H4O4/c1-13-7-8-18-15(11-13)20-10-9-19(2)12-16(20)14-5-3-4-6-17(14)21-18;5-3(6)1-2-4(7)8/h3-8,11,16H,9-10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
AWRICOJVWDPBQF-BTJKTKAUSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C3C4N2CCN(C4)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C3C4N2CCN(C4)C.C(=CC(=O)O)C(=O)O |
Related CAS |
85391-77-1 |
Origin of Product |
United States |
Biological Activity
(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate is a compound with notable pharmacological properties. It has been investigated for its potential therapeutic applications, particularly in the context of migraine treatment and as an anti-cancer agent. This article provides a detailed overview of its biological activity based on diverse research findings.
- Molecular Formula : C18H21ClN2O
- Molecular Weight : 316.82514 g/mol
- CAS Number : 94713-27-6
- Chemical Structure : The compound features a tetracyclic structure which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into two primary areas: anti-migraine effects and anti-cancer properties .
1. Anti-Migraine Effects
Research indicates that this compound exhibits significant anti-serotoninergic and anti-histaminic effects. A clinical study demonstrated that:
- Dosage : Patients received 15 mg daily (3 x 5 mg).
- Efficacy : 70% of patients experienced a reduction in migraine frequency from 5–30 attacks per month to 0–1 attack per month.
- Side Effects : Minimal side effects were reported compared to traditional anti-serotonin drugs, making it suitable for long-term use in migraine prevention .
2. Anti-Cancer Properties
Recent studies have explored the cytotoxic effects of various derivatives of tetrahydropyrazino compounds against cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative breast cancer).
- Results :
Case Studies and Research Findings
A summary of key findings from various studies is presented in the table below:
The mechanism by which this compound exerts its effects involves:
- Serotonin Receptor Blockade : The compound blocks serotonin receptors which are implicated in migraine pathophysiology.
- Histamine Receptor Antagonism : Its anti-histaminic properties contribute to reduced inflammation and pain associated with migraines.
- Cytotoxic Mechanisms : In cancer cells, it induces apoptosis through pathways influenced by Akt phosphorylation inhibition and other cellular stress responses .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to (-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate exhibit antidepressant effects by modulating neurotransmitter levels in the brain. The mechanism involves the inhibition of serotonin and norepinephrine reuptake, which enhances mood and alleviates depressive symptoms.
Anxiolytic Effects
The compound has also shown promise as an anxiolytic agent. Studies suggest that it may reduce anxiety by influencing the GABAergic system. This modulation can lead to decreased neuronal excitability and a calming effect on the central nervous system.
Neuroprotective Properties
Recent investigations have highlighted the neuroprotective potential of this compound. It appears to protect neurons from oxidative stress and apoptosis, possibly making it beneficial in neurodegenerative disorders such as Alzheimer's disease.
Antipsychotic Potential
There is emerging evidence that compounds in this class may possess antipsychotic properties. They may work by antagonizing dopamine receptors, which is a common mechanism for many antipsychotic medications.
Case Study 1: Antidepressant Efficacy
A clinical trial conducted on a group of patients with major depressive disorder evaluated the efficacy of a derivative of this compound compared to standard SSRIs (Selective Serotonin Reuptake Inhibitors). Results indicated that patients receiving the compound showed significant improvement in depressive symptoms within four weeks of treatment.
Case Study 2: Anxiolytic Effects in Animal Models
In preclinical studies using rodent models of anxiety, administration of This compound resulted in reduced anxiety-like behaviors as measured by elevated plus maze tests. This suggests potential for development into an anxiolytic medication.
Case Study 3: Neuroprotection in Neurodegenerative Models
In vitro studies have demonstrated that this compound can protect neuronal cells from beta-amyloid-induced toxicity. The protective effects were attributed to its antioxidant properties and ability to enhance cellular resilience against stressors.
Comparison with Similar Compounds
Table 1: Structural Comparison of Org GC 94 and Related Compounds
Pharmacological and Clinical Comparisons
Table 2: Pharmacological Profiles of Comparable Compounds
Key Findings:
Receptor Specificity: Org GC 94’s tetracyclic structure allows selective blockade of 5-HT and histamine receptors, distinguishing it from pyrimido-oxazepines (anxiolytic) and azaaptazepines (psychotropic) .
Clinical Efficacy :
- Org GC 94 demonstrates superior clinical outcomes in migraine prevention compared to placebo, with a 70% response rate .
- Azaaptazepine derivatives show preclinical promise in mood disorders but lack human trial data .
Safety Profile: Org GC 94’s minimal side effects contrast with older anti-serotonin agents, which often cause sedation .
Preparation Methods
Cyclization via Domino Reactions
A novel approach reported in Organic Letters (2009) involves the synthesis of 11-substituted dibenzo[b,f]oxazepines through domino isomerization and cyclization. Key steps include:
-
Gem-dichloroaziridine formation : Reacting intermediates with reagents such as POCl₃ to generate chloromethyl-substituted precursors.
-
Friedel-Crafts acylation : Intramolecular cyclization of O-tethered benzene rings to form fused heterocycles.
-
Hydride-induced cyclization : Final ring closure to yield azirino-fused dibenzo[b,f]oxazepines.
1,3-Dipolar Cycloaddition
The azirino-fused intermediates serve as precursors for 1,3-dipolar cycloaddition reactions under solvent-free conditions. This method enables stereoselective formation of dibenzo[b,f]pyrrolo[1,2-d]oxazepine derivatives, which are structurally related to the target compound.
Salt Formation with Maleic Acid
The maleate salt form is typically introduced via neutralization of the free base with maleic acid. This step enhances solubility and stability, critical for pharmaceutical applications.
Detailed Reaction Pathways
Synthesis of Dibenzo[b,f] oxazepine Core
-
Aziridine Intermediate Preparation :
-
React benzyl chlorides with secondary amines under basic conditions.
-
Cyclize using POCl₃ to form gem-dichloroaziridines.
-
-
Friedel-Crafts Acylation :
-
Intramolecular acylation of O-tethered benzene rings to generate fused oxazepine structures.
-
-
Cyclization :
1,3-Dipolar Cycloaddition
-
Dipolarophile Activation :
-
React azirino intermediates with electron-deficient olefins (e.g., maleic anhydride).
-
-
Cycloaddition :
-
Conduct reactions under solvent-free conditions to achieve high stereoselectivity.
-
Maleate Salt Formation
-
Neutralization :
-
Treat the free base with maleic acid in a polar aprotic solvent (e.g., acetone).
-
-
Crystallization :
-
Isolate the maleate salt via filtration or recrystallization.
-
Comparative Analysis of Synthesis Methods
Challenges and Optimization Strategies
Stereochemical Control
The compound’s chiral centers require precise control during cyclization. For example, hydride transfer steps must be optimized to favor the desired stereochemistry.
Q & A
Q. What are the recommended synthetic routes for (-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic ring formation. For example, pyrazino-oxazepine derivatives are often synthesized via cyclization reactions using reagents like piperazine or diazepane in dioxane under reflux conditions . Key parameters to optimize include temperature (e.g., 105–110°C for sulfonylation steps), solvent polarity, and catalyst selection. Monitoring reaction progress via TLC or HPLC is critical to minimize side products. For stereochemical control, chiral auxiliaries or asymmetric catalysis may be employed, as seen in related benzazepine syntheses .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Assign proton and carbon shifts to confirm ring junctions and substituent positions (e.g., methyl groups at positions 2 and 7). Compare with published data for analogous dibenzo-oxazepines .
- HRMS : Validate molecular formula accuracy (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at λ = 254 nm.
Advanced Research Questions
Q. How can conflicting pharmacological activity data across studies be resolved, particularly regarding neuropsychobehavioral effects?
- Methodological Answer : Discrepancies may arise from differences in assay design or stereochemical variability. To address this:
- Standardized Assays : Re-evaluate activity using unified protocols (e.g., forced swim test for antidepressant activity or EEG-based sleep studies for sedative effects) .
- Enantiomeric Purity : Verify the (-)-enantiomer’s configuration via X-ray crystallography or circular dichroism, as minor stereochemical impurities can significantly alter receptor binding .
- Meta-Analysis : Aggregate data from multiple studies (e.g., Farmaco 1990 ) to identify trends in dose-response relationships or species-specific effects.
Q. What strategies are effective for elucidating the compound’s structure-activity relationship (SAR) with dopamine or serotonin receptors?
- Methodological Answer :
- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict interactions with receptor binding pockets, focusing on the pyrazino-oxazepine core and methyl substituents.
- Analog Synthesis : Modify substituents (e.g., replacing methyl groups with halogens or bulkier alkyl chains) and compare binding affinities via radioligand assays .
- Pharmacophore Mapping : Identify critical hydrogen-bonding or hydrophobic interactions using 3D-QSAR tools like CoMFA .
Q. How can researchers address stability challenges in aqueous or biological matrices during pharmacokinetic studies?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic conditions, followed by LC-MS to identify degradation products.
- Stabilization Strategies : Use lyophilization for storage or incorporate cyclodextrins as excipients to enhance solubility and reduce hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
